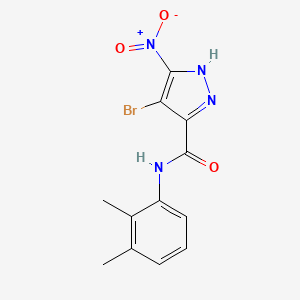![molecular formula C16H19N3O3S B6052863 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B6052863.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in cell survival and growth.
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide involves the inhibition of Akt. Akt is a protein kinase that phosphorylates several downstream targets involved in cell survival and growth. Inhibition of Akt by PHT-427 leads to the induction of apoptosis in cancer cells and the reduction of tumor growth.
Biochemical and Physiological Effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of Akt by PHT-427 leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. PHT-427 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide in lab experiments is its potent inhibition of Akt. This makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of using PHT-427 is its potential off-target effects. PHT-427 has been shown to inhibit other kinases besides Akt, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For research include the development of more selective Akt inhibitors and the study of the combination of PHT-427 with other cancer therapies.
Synthesemethoden
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide is a complex process that involves several steps. The synthesis method was first described by researchers at the University of Michigan in 2007. The first step involves the reaction of 2-chloro-N-(2-isopropoxyphenyl)acetamide and 4-hydroxy-6-methyl-2-thiouracil in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent to obtain the final product, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its potential applications in cancer research. Akt is a protein kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival and growth. Inhibition of Akt has been shown to induce apoptosis in cancer cells and reduce tumor growth. PHT-427 has been shown to be a potent inhibitor of Akt and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(2)22-13-7-5-4-6-12(13)18-15(21)9-23-16-17-11(3)8-14(20)19-16/h4-8,10H,9H2,1-3H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZUGUYXLTRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-dihydro-5-acenaphthylenyl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6052781.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6052782.png)
![4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6052783.png)
![5-(3-bromobenzylidene)-3-[4-(4-morpholinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6052793.png)

![4-(4-ethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052828.png)


![6-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6052848.png)
![methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B6052854.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B6052859.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B6052861.png)
![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)